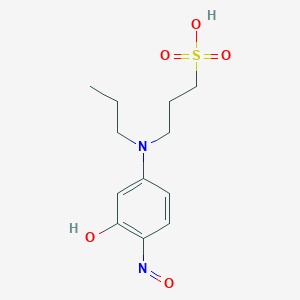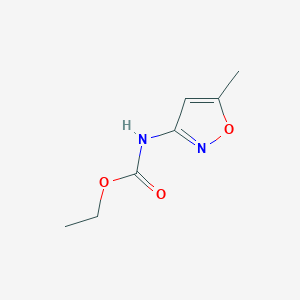
8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Overview
Description
“8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine” is a chemical compound with the CAS Number: 81864-62-2. It has a molecular weight of 210.19 . The IUPAC name for this compound is 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-ylamine .
Molecular Structure Analysis
The linear formula for this compound is C9H10N2O4 . The InChI code for this compound is 1S/C9H10N2O4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3,10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.19 .Scientific Research Applications
Antibacterial Properties
8-Nitrofluoroquinolone derivatives, including those related to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant activity against both gram-positive and gram-negative bacterial strains, particularly against S. aureus, with a minimum inhibitory concentration (MIC) range of approximately 2-5 microg/mL. The introduction of lipophilic groups seems to enhance their activity against gram-positive strains (Al-Hiari et al., 2007).
Solid-Phase Synthesis
The solid-phase synthesis of derivatives related to this compound has been described. This method is efficient for creating diverse derivatives with three different positions of diversity, making it suitable for library synthesis in a combinatorial fashion. This approach allows for the production of various primary amines starting from different materials, leading to compounds with potential pharmaceutical applications (Fülöpová et al., 2012).
Microbial Degradation of Pharmaceuticals
Studies have demonstrated the microbial degradation and transformation of sulfamethoxazole, a pharmaceutical drug, where this compound may serve as a model. The process involves the conversion of aromatic amines under denitrifying conditions, contributing to the understanding of the environmental behavior of such compounds (Nödler et al., 2012).
Synthetic Procedures
Multi-step synthetic procedures have been employed to prepare 2,3,4,5-tetrahydro-1H-benzazepine derivatives related to this compound. These procedures involve the use of various intermediates and have potential implications in the synthesis of biologically active compounds (Bobowski et al., 1979).
Cytoprotective Effects
Research has developed azo-bis-ebselen compounds derived from nitroaromatic compounds, showcasing their potential in mimicking glutathione peroxidase enzymes and reducing reactive oxygen species in human cells. This implies their utility in protective effects against oxidative stress (Singh et al., 2017).
Reduction of Nitro Compounds
Studies focusing on the reduction of nitro compounds to amines using graphene-based catalysts have included nitroaromatics like this compound. This is crucial in the synthesis of amines for drugs, biologically active molecules, and other products. The use of graphene derivatives in this context suggests advantages in terms of catalytic efficiency and environmental concerns (Nasrollahzadeh et al., 2020).
properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALZDMHQHIVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401246 | |
| Record name | 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81864-62-2 | |
| Record name | 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81864-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














